Fonsartan

AT1 Receptor Antagonism Binding Affinity In Vitro Pharmacology

Researchers requiring AT1 receptor blockade often face potency and reproducibility challenges with generic ARBs. Fonsartan (HR720) directly addresses these limitations with validated preclinical performance data: • 3-fold lower effective dose vs. losartan in chronic hypertension (10 vs. 30 mg/kg/day), reducing compound costs in long-term studies • Doubles lifespan to 30 months in SHR-SP stroke-prone hypertensive rats, matching normotensive controls • Defined 3-24 h post-MI therapeutic window enables precise temporal intervention studies Supplied as free acid (CAS 144628-52-4, MW 544.69, ≥98% purity) with full analytical documentation. Standard ambient shipping; custom synthesis available for bulk orders.

Molecular Formula C26H30K2N4O5S2
Molecular Weight 620.9 g/mol
Cat. No. B1248292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFonsartan
Synonyms(imidazolylbiphenylyl)sulfonylurea
fon-sartan
fonsartan
HR 720
HR-720
Molecular FormulaC26H30K2N4O5S2
Molecular Weight620.9 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=NCCC)[O-])C(=O)[O-])SC.[K+].[K+]
InChIInChI=1S/C26H32N4O5S2.2K/c1-4-6-11-22-28-24(36-3)23(25(31)32)30(22)17-18-12-14-19(15-13-18)20-9-7-8-10-21(20)37(34,35)29-26(33)27-16-5-2;;/h7-10,12-15H,4-6,11,16-17H2,1-3H3,(H,31,32)(H2,27,29,33);;/q;2*+1/p-2
InChIKeyWGZNJDWXOFLZKQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fonsartan (HR720) | AT1 Receptor Antagonist for Hypertension & Myocardial Infarction Research


Fonsartan (also known as HR720, HOE-720) is an orally active, non-peptide angiotensin II type 1 (AT1) receptor antagonist developed for cardiovascular research applications [1]. The compound exhibits high binding affinity for the AT1 receptor with an IC50 of 0.48 nM and demonstrates functional selectivity with an AT1/AT2 IC50 ratio of approximately 93-fold [2]. Preclinical studies have established its utility in models of hypertension, myocardial infarction, and cardiorenal protection [3]. The compound exists as both a free acid form (CAS 144628-52-4) and dipotassium salt (CAS 153235-15-5), with the free acid being the primary form used in pharmacological investigations [1].

AT1 receptor antagonist tool compound
Orally active for in vivo cardiovascular studies
Reported selectivity over AT2 receptors

Why Fonsartan Cannot Be Simply Substituted by Generic ARBs in Preclinical Research


Despite belonging to the angiotensin II receptor blocker (ARB) class, Fonsartan exhibits distinct pharmacological and functional characteristics that preclude direct substitution with generic ARBs such as Losartan or Valsartan in research settings. While the ARB class shares a common mechanism of AT1 receptor antagonism, individual compounds vary significantly in their binding affinity, receptor subtype selectivity, functional potency in vascular tissues, and in vivo efficacy profiles [1]. For example, Fonsartan demonstrates a binding IC50 of 0.48 nM for the AT1 receptor, a value that places it among the higher-potency ARBs but does not fully predict its functional or in vivo performance . More importantly, Fonsartan has been directly compared to Losartan in a head-to-head preclinical study, revealing that Fonsartan at 10 mg/kg/day achieved renal and hemodynamic protection comparable to Losartan at 30 mg/kg/day—a threefold difference in effective dose [2]. Furthermore, Fonsartan uniquely exhibits a well-defined therapeutic window for optimal cardioprotection (3 to 24 hours post-myocardial infarction), a temporal specificity not established for all ARBs [3]. These quantitative and functional differences underscore that Fonsartan cannot be assumed interchangeable with other class members without experimental validation and risk compromising reproducibility in established models.

ARB class-binding profile may differ

Individual ARBs show distinct AT1 binding affinity and functional potency; direct pharmacological interchange cannot be assumed.

Effective dose for renoprotection reported to be lower

Head-to-head data indicate a dose-dependent efficacy difference versus Losartan; model replication may require dose adjustment.

Post-MI cardioprotective window not class-validated

Fonsartan's characterized 3–24 h post-infarction timing may not apply to other ARBs, risking suboptimal outcome in MI studies.

Quantitative Evidence for Fonsartan Differentiation vs. ARB Comparators


In Vitro AT1 Receptor Binding Affinity: Fonsartan vs. EXP 3174

Fonsartan (HR720) exhibits high binding affinity for the AT1 receptor with an IC50 of 0.49 × 10⁻⁹ M (0.49 nM) for inhibiting angiotensin II-induced cell volume increase in rat vascular smooth muscle cells, compared to an IC50 of 0.79 × 10⁻⁹ M (0.79 nM) for the selective AT1 antagonist EXP 3174 under identical experimental conditions [1].

AT1 binding affinity
Head-to-head
IC50 0.49 nM vs 0.79 nM (EXP 3174)
Supports binding assay differentiation context
Rat VSMC; 1.6-fold lower IC50
AT1 Receptor Antagonism Binding Affinity In Vitro Pharmacology

In Vivo Antihypertensive Potency: Fonsartan Pressor Response vs. Losartan

In a rat model of angiotensin II-induced pressor response, Fonsartan free acid demonstrates potent and dose-dependent inhibition with an ID50 of 0.11 mg/kg following oral administration [1]. For context, Losartan, a widely used reference ARB, exhibits a similar ID50 of approximately 0.8 mg/kg in a comparable angiotensin I pressor response model in conscious rats, as reported in the foundational characterization literature [2].

In vivo pressor potency
Cross-study comparable
ID50 0.11 mg/kg vs ≈0.8 mg/kg (Losartan)
Reported lower ID50 in pressor model
Different Ang challenge models; oral rat
In Vivo Pharmacology Blood Pressure Angiotensin II Challenge

AT1 vs. AT2 Receptor Subtype Selectivity: Fonsartan vs. Class Benchmark

Fonsartan (HR720) displays high selectivity for AT1 over AT2 receptors, a critical parameter for minimizing confounding effects in mechanistic studies. In vitro autoradiography using ¹²⁵I-[Sar¹,Ile⁸]Ang II as a ligand revealed an IC50 of 1.5 × 10⁻⁸ M for the AT1-rich adrenal cortex and an IC50 of 1.4 × 10⁻⁶ M for the AT2-rich adrenal medulla, yielding an AT1/AT2 selectivity ratio of approximately 93-fold [1]. This selectivity profile is comparable to that of CV-11974 (Candesartan), a known potent and selective AT1 antagonist, which was evaluated in parallel [1].

AT1/AT2 selectivity
Head-to-head
~93-fold AT1-selective
Supports AT1 pathway isolation studies
Autoradiography; comparable to Candesartan
Receptor Selectivity AT1 Antagonism In Vitro Autoradiography

In Vivo Efficacy in Chronic Hypertension Model: Fonsartan Dose-Response vs. Losartan

In a 6-week L-NAME-induced hypertension and renal insufficiency model in rats, Fonsartan at a dose of 10 mg/kg/day provided complete protection against blood pressure elevation and preserved glomerular filtration rate (GFR) and renal plasma flow (RPF) [1]. Losartan, a standard ARB comparator, required a dose of 30 mg/kg/day to achieve equivalent protective effects on blood pressure, GFR, and RPF in the same experimental paradigm [1].

Chronic renoprotection dose
Head-to-head
10 vs 30 mg/kg/day (Losartan)
Reported lower effective dose for renal protection
L-NAME model; 6-week rat study
Chronic Hypertension Renal Protection In Vivo Efficacy

Optimal Therapeutic Window for Cardioprotection: Fonsartan Timing Specificity

Fonsartan exhibits a well-defined, narrow therapeutic window for maximal cardioprotection following myocardial infarction (MI). In a rat MI model, treatment initiated 3 to 24 hours post-MI produced the best overall cardioprotective effects, including attenuation of cardiac hypertrophy, limitation of infarct size, and improvement in left ventricular function [1]. Treatment started at 30 minutes or 7 days post-MI showed attenuated benefits, indicating a critical temporal specificity that is not uniformly characterized across all ARBs [1].

Cardioprotection timing
Class-level inference
3–24 h post-MI window
Supports temporal study design
Timing specificity not characterized for all ARBs
Myocardial Infarction Cardioprotection Therapeutic Window

Functional Antagonism in Human Vascular Tissue: Fonsartan pD'2 Values

Fonsartan (HR720) demonstrates potent, noncompetitive inhibition of angiotensin II-induced contraction in isolated human gastroepiploic arteries with a pD'2 value of 9.62 [1]. In rabbit aortic strips, the pD'2 was 9.40 [1]. For comparison, CV-11974 (Candesartan), a reference ARB, showed pD'2 values of 10.00 in human artery and 9.84 in rabbit aorta under identical assay conditions [1].

Human tissue pD'2
Head-to-head
pD'2 9.62 vs 10.00 (Candesartan)
Reported functional AT1 antagonism in human artery
Slightly lower than Candesartan in this assay
Functional Pharmacology Human Tissue Vascular Reactivity

Recommended Research Applications for Fonsartan Based on Quantitative Evidence


Chronic Hypertension and Lifespan Extension Studies in Rodent Models

Fonsartan is uniquely qualified for long-term hypertension studies and lifespan extension research, as demonstrated by its ability to double the lifespan of stroke-prone spontaneously hypertensive rats (SHR-SP) to 30 months with chronic 10 mg/kg/day dosing [1]. This robust in vivo phenotype, comparable to normotensive controls, establishes Fonsartan as a reference compound for investigating the impact of sustained AT1 blockade on aging-related cardiovascular pathology. Its 3-fold lower effective dose compared to Losartan in chronic hypertension models [2] further supports its practical and cost-effective use in long-term feeding studies.

Post-Myocardial Infarction Cardioprotection and Remodeling Research

The well-defined therapeutic window of 3 to 24 hours post-MI for optimal cardioprotection with Fonsartan [3] makes it an ideal tool for studies investigating the temporal dynamics of AT1 receptor blockade on infarct healing, cardiac remodeling, and functional recovery. Researchers can leverage this established timing specificity to design precise interventions and to explore the mechanistic basis of the therapeutic window, an area poorly characterized for other ARBs.

Renal Protection and Cardiorenal Syndrome Models

Based on head-to-head data showing Fonsartan at 10 mg/kg/day fully preserves GFR and RPF in an L-NAME-induced hypertension model, matching the efficacy of Losartan at 30 mg/kg/day [2], Fonsartan is a potent and economical choice for investigating the renoprotective effects of AT1 blockade. Its demonstrated ability to prevent arteriolar hyalinosis and segmental glomerulosclerosis [2] supports its use in preclinical models of chronic kidney disease and cardiorenal syndrome.

In Vitro Vascular Biology and Smooth Muscle Cell Signaling

Fonsartan's high AT1 receptor binding affinity (IC50 0.49 nM) and functional potency in isolated vascular tissue (pD'2 9.62 in human artery) [REFS-1, REFS-4] make it a highly effective tool for in vitro experiments aimed at dissecting AT1-mediated signaling pathways in vascular smooth muscle cells, endothelial cells, or isolated vessel preparations. Its demonstrated inhibition of angiotensin II-induced trophic effects and fibronectin release [4] positions it well for studies on vascular remodeling and fibrosis.

Application
Selection Property
Validation Focus
Lifespan extension in hypertensive rodents
Chronic oral AT1 blockade
Survival and cardiovascular pathology endpoints
Post-MI cardioprotection timing
Temporal response window
Infarct healing and remodeling endpoints
Renal protection in hypertension
AT1 blockade dose-response
GFR, RPF, and glomerular histology
Vascular smooth muscle cell signaling
AT1 binding affinity and functional antagonism
Ang II-induced trophic and fibrotic responses

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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